![molecular formula C14H9F3N2OS B12629551 4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline CAS No. 920520-36-1](/img/structure/B12629551.png)
4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline: is a chemical compound that belongs to the class of benzothiazole derivatives It is characterized by the presence of a trifluoromethoxy group attached to the benzothiazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethoxy)aniline.
Formation of Benzothiazole Ring: The aniline derivative undergoes a cyclization reaction with potassium thiocyanate and bromine to form the benzothiazole ring.
Final Product: The resulting product is this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions can be performed on the benzothiazole ring.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Oxidized derivatives of the aniline moiety.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of various complex organic molecules.
Biology:
Biochemical Research: Employed as a biochemical reagent in life sciences research.
Medicine:
Pharmaceuticals: Utilized in the synthesis of drugs, particularly those targeting neurological conditions.
Industry:
Mechanism of Action
The mechanism of action of 4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(Trifluoromethoxy)aniline: A precursor in the synthesis of the target compound.
Riluzole: A related compound used in the treatment of amyotrophic lateral sclerosis.
Uniqueness:
Trifluoromethoxy Group: The presence of the trifluoromethoxy group imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Benzothiazole Ring: The benzothiazole ring enhances the compound’s ability to interact with biological targets, making it valuable in pharmaceutical research.
This detailed article provides a comprehensive overview of 4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
920520-36-1 |
|---|---|
Molecular Formula |
C14H9F3N2OS |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)20-10-5-6-11-12(7-10)21-13(19-11)8-1-3-9(18)4-2-8/h1-7H,18H2 |
InChI Key |
AFDQPMMSGGIXSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
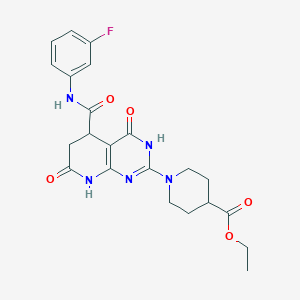
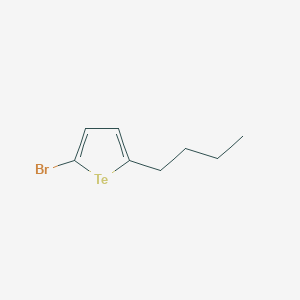

![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
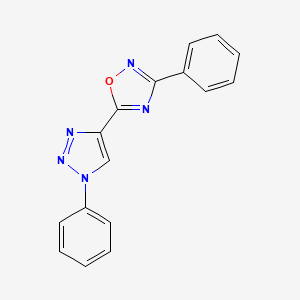
![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
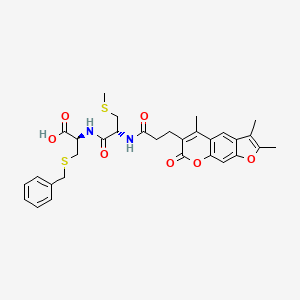
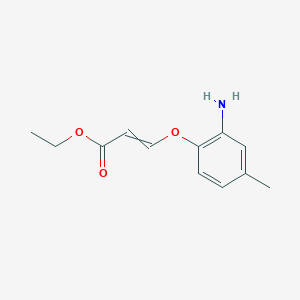
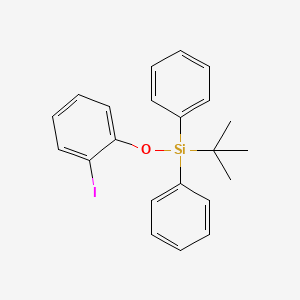
![N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B12629529.png)
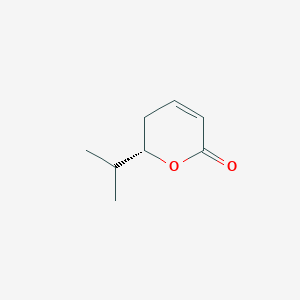
![N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide](/img/structure/B12629540.png)
![2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane](/img/structure/B12629544.png)
